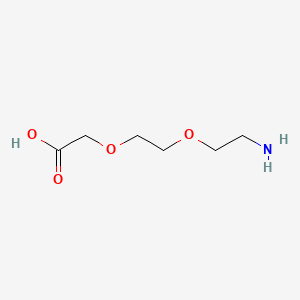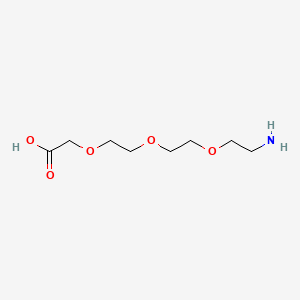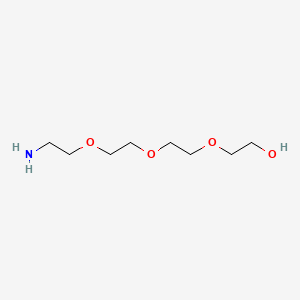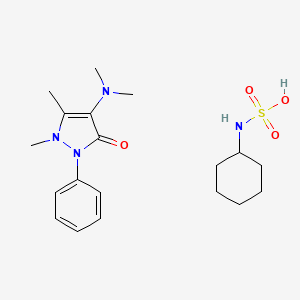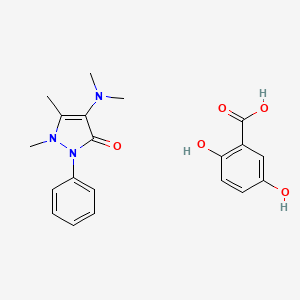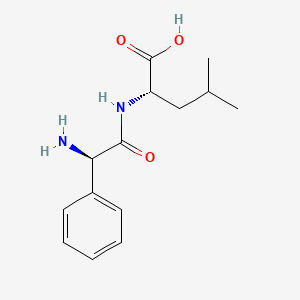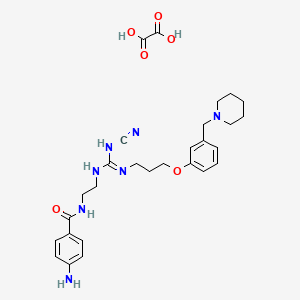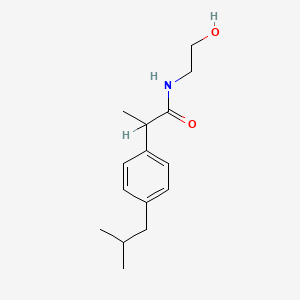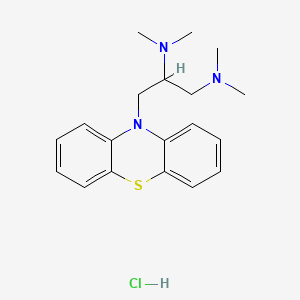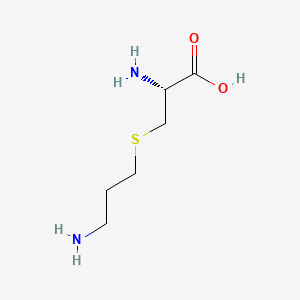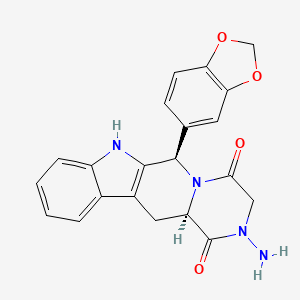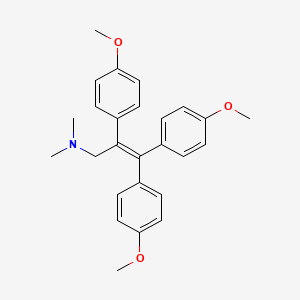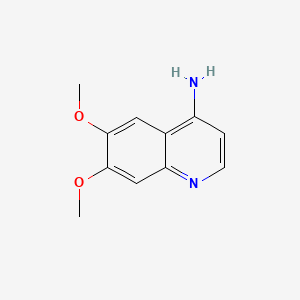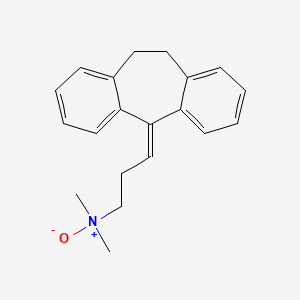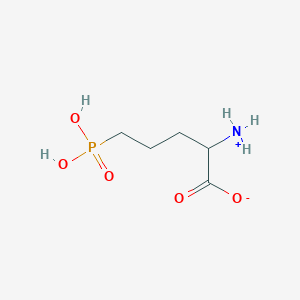
DL-AP5
描述
DL-AP5 是一种选择性 N-甲基-D-天冬氨酸 (NMDA) 受体拮抗剂,它与谷氨酸的结合位点竞争,通常用于抑制 NMDA 依赖性突触可塑性 。由于其调节突触传递和可塑性的能力,该化合物在神经科学研究中具有重要应用。
科学研究应用
DL-AP5 在科学研究中具有广泛的应用:
神经科学: 它被广泛用于研究 NMDA 受体功能和突触可塑性。 .
药理学: This compound 用于探索 NMDA 受体拮抗剂对各种神经系统疾病(包括癫痫和神经退行性疾病)的影响.
医学: 涉及 this compound 的研究有助于开发针对 NMDA 受体的治疗剂,用于治疗阿尔茨海默病和慢性疼痛等疾病.
作用机制
DL-AP5 通过竞争性抑制谷氨酸与 NMDA 受体的结合来发挥其作用。这种抑制阻止了 NMDA 受体的激活,而 NMDA 受体对于突触可塑性和记忆形成至关重要。 通过阻断这些受体,this compound 调节突触传递并减少兴奋性毒性,这与各种神经系统疾病有关 .
类似化合物:
D-AP5: AP5 的 D-异构体,比 L-异构体更有效,显示出约 52 倍的效力.
L-AP5: AP5 的 L-异构体,与 D-异构体相比效力较低.
This compound 的独特性: this compound 由于其外消旋性质而具有独特性,它结合了 D- 和 L-异构体,这使其能够表现出更广泛的生物活性。 它对 NMDA 受体的选择性拮抗作用使其成为神经科学研究中研究突触可塑性和兴奋性毒性的宝贵工具 .
生化分析
Biochemical Properties
DL-AP5 is known to interact with the NMDA receptor, a type of glutamate receptor, in the brain . It acts as a competitive antagonist, binding to the same site as the neurotransmitter glutamate . This interaction inhibits the activity of the NMDA receptor, which plays a crucial role in synaptic plasticity, a cellular mechanism for learning and memory .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . By inhibiting the NMDA receptor, this compound can affect the flow of calcium ions into the neuron, which can then influence various cellular processes .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with the NMDA receptor . As a competitive antagonist, this compound binds to the glutamate site of the NMDA receptor, preventing glutamate from activating the receptor . This inhibition can lead to changes in gene expression and enzyme activity within the cell .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. It has been observed that this compound can reduce NMDA-induced depolarization of cortical neurons . The long-term effects of this compound on cellular function in in vitro or in vivo studies are still being explored .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models . For example, in a study involving rats, it was found that co-administration of another compound with this compound reduced the dose of this compound required to produce antinociceptive effects .
Metabolic Pathways
This compound is involved in the glutamatergic synaptic transmission pathway, where it interacts with the NMDA receptor
Transport and Distribution
Given its role as a competitive antagonist of the NMDA receptor, it is likely that this compound is transported to areas of the brain where these receptors are present .
Subcellular Localization
The subcellular localization of this compound is likely to be at the synapses of neurons, where the NMDA receptors are located
准备方法
合成路线和反应条件: DL-AP5 可以通过多步合成过程合成,该过程涉及以下关键步骤:
起始原料: 合成从 2-氨基-5-磷酰戊酸的制备开始。
磷酸化: 氨基酸经过磷酸化引入磷酸基团。
工业生产方法: this compound 的工业生产采用类似的合成路线,但规模更大。 该过程针对产率和纯度进行了优化,通常涉及自动化系统,以精确控制反应条件和纯化步骤 .
化学反应分析
反应类型: DL-AP5 主要发生以下类型的反应:
取代反应: 氨基和磷酸基团可以与各种试剂发生取代反应。
络合反应: this compound 可以与金属离子形成络合物,这可能会改变其生物活性。
常见试剂和条件:
取代反应: 常见试剂包括卤代烷和酰氯,通常在碱性条件下进行。
络合反应: 在水性条件下使用硫酸铜 (II) 或氯化锌等金属盐。
主要产物:
取代反应: 产物包括具有修饰侧链的取代氨基酸。
相似化合物的比较
Uniqueness of this compound: this compound is unique due to its racemic nature, combining both D- and L-isomers, which allows it to exhibit a broader range of biological activities. Its selective antagonism of NMDA receptors makes it a valuable tool in neuroscience research for studying synaptic plasticity and excitotoxicity .
属性
IUPAC Name |
2-amino-5-phosphonopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12NO5P/c6-4(5(7)8)2-1-3-12(9,10)11/h4H,1-3,6H2,(H,7,8)(H2,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOROEQBFPPIACJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(C(=O)O)N)CP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12NO5P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90893701 | |
| Record name | 2-Amino-5-phosphopentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90893701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76326-31-3 | |
| Record name | 2-Amino-5-phosphonovaleric acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=76326-31-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Amino-5-phosphonovalerate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076326313 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Amino-5-phosphopentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90893701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DL-2-Amino-5-phosphonovaleric acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-AMINO-5-PHOSPHONOVALERATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/39PJ29YY8Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


